Kaempferitrin

Description

Properties

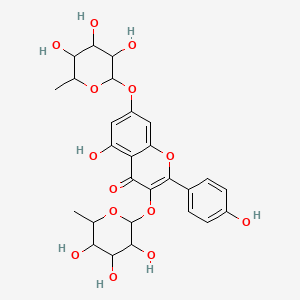

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKKEQDLNREIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Ecological Context of Kaempferitrin

Natural Sources and Species Identification

Kaempferitrin (B1674772) is widely distributed in the plant kingdom, particularly in dicotyledonous plants. researchgate.net

Identification in Plant Genera and Species

Kaempferitrin has been identified in numerous plant species across various genera. It is considered a major flavonoid compound in some of these plants. nih.govscientificlabs.co.uk

Specific plant genera and species where kaempferitrin has been found include:

Justicia spicigera: Kaempferitrin has been isolated from the leaves of Justicia spicigera and is considered a major component of its ethanolic extract. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgxpublication.com

Bauhinia forficata: This species is known to contain kaempferitrin, which is described as one of the major compounds in its preparations. scielo.bracs.orgjasianresearch.comresearchgate.net Kaempferitrin is considered a predominant flavonoid in Bauhinia species. scientificlabs.co.uksigmaaldrich.com

Uncaria guianensis: Kaempferitrin is present in the leaves and branches of Uncaria guianensis and has been considered a chemical marker to distinguish it from Uncaria tomentosa. cabidigitallibrary.orgtjnpr.orgresearchgate.nettandfonline.comscielo.brtandfonline.com

Chenopodium ambrosioides: While not explicitly detailed in the search results regarding kaempferitrin content, Chenopodium ambrosioides is a plant known for its diverse chemical composition, including flavonoids. [No direct citation for kaempferitrin in this specific plant from the search results]

Hibiscus cannabinus: Kaempferitrin has been identified as a major compound in the leaves of Hibiscus cannabinus (kenaf). ulprospector.comkspbtjpb.orgknapsackfamily.commdpi.com

Other plant sources where kaempferitrin has been reported include Camellia sinensis nih.gov, Vicia faba, Lotus edulis nih.gov, Prunus cerasifera researchgate.net, Arabidopsis thaliana researchgate.net, Lotus corniculatus researchgate.net, wild and cultivated radish (Raphanus sativus) researchgate.net, silver linden (Toker et al., 2001), common privet (Romani et al., 2000), red leaf plum (Wu et al., 2019), Asplenium fern researchgate.net, Hedyotis verticillata wikipedia.org, Onychium japonicum wikipedia.org, Cinnamomum sp. scientificlabs.co.uksigmaaldrich.com, B. pinnatum sanbio.nlbiomol.comcaymanchem.com, Kaempferia galangal , Ocimum basilicum nih.gov, Pteridium aquilinum nih.gov, Acacia nilotica nih.gov, Rosa rugosa Thunb nih.gov, Moringa oleifera nih.gov, Tilia americana var. Mexicana nih.gov, Lycium barbarum nih.gov, Diospyros kaki L. nih.gov, and Strobilanthes crispus nih.gov.

Isolation from Fungal Organisms

Factors Influencing Kaempferitrin Accumulation and Content

The accumulation and content of kaempferitrin in plants can be influenced by various factors.

Environmental Conditions and Geographic Variation

Research on Bauhinia forficata from two locations in southeastern Brazil with differing altitude and climate (Rio de Janeiro and Valinhos) showed variations in kaempferitrin content and extract yields. scirp.orgscirp.org

Plant Ontogenetic Stage and Organ-Specific Distribution

The ontogenetic stage of a plant and the specific organ examined can influence the distribution and accumulation of kaempferitrin. In Hibiscus cannabinus, leaves were found to contain large amounts of kaempferitrin compared to other organs like stems and roots. mdpi.com This suggests an organ-specific distribution where kaempferitrin is preferentially accumulated in the leaves. Similarly, in Uncaria guianensis, kaempferitrin was detected in the leaves and branches, with higher concentrations generally found in the leaves compared to the branches of adult wild plants. researchgate.net Losses of kaempferol (B1673270) rhamnosides, including kaempferitrin, were observed in senescing rosette leaves of Arabidopsis during development and in postharvest stored radish. researchgate.net

Solvent Effects on Extraction Yields

The choice of solvent significantly impacts the efficiency of kaempferitrin extraction from plant material. Studies on Justicia spicigera have shown that the use of 70% ethanol (B145695) as a co-solvent in supercritical fluid extraction considerably improved the yields of kaempferitrin compared to 99.5% ethanol extractions. semanticscholar.orgxpublication.comresearchgate.net Conventional extraction methods using 70% ethanol also showed high yields. xpublication.comresearchgate.net

Research on Hibiscus cannabinus suggested that water was an optimal solvent for extracting functional compounds, including kaempferitrin, yielding high levels of antioxidant activity. kspbtjpb.org For Uncaria guianensis, different solvent systems (methanol, ethanol:water 1:1, ethanol, and water) were evaluated for extraction efficiency, with ethanol:water 1:1 being used in a solid-phase extraction methodology for isolating kaempferitrin. tandfonline.comscielo.brtandfonline.com The solubility of polyphenolic and flavonoid compounds, including kaempferitrin, can increase significantly with increasing pressure and temperature in extraction processes, and the type of co-solvent used with supercritical CO2 can enhance the extraction of polar compounds. nih.govxpublication.com

Data on Kaempferitrin Content in Bauhinia forficata from Different Locations and Extracts:

| Location (Brazil) | Extract Type | Kaempferitrin Content (µg/mL) |

| Telêmaco Borba/PR | Aqueous | 368.68 ± 65.10 researchgate.net |

| Itajaí/SC | Aqueous | 77.91 ± 15.06 researchgate.net |

| Telêmaco Borba/PR | Hydroalcoholic | 1952.59 ± 156.85 researchgate.net |

| Itajaí/SC | Hydroalcoholic | 211.61 ± 18.03 researchgate.net |

Data on Kaempferitrin Content in Uncaria guianensis Leaves and Branches:

| Plant Type & Age | Plant Part | Kaempferitrin Content (mg 100 mg⁻¹ dry weight) |

| Wild Adult | Leaves | 1.1 to 1.9 researchgate.net |

| Cultivated Young | Leaves | 0.3 to 0.7 researchgate.net |

| Wild Adult | Branches | 0.00 to 0.04 researchgate.net |

Data on Kaempferitrin Yields from Justicia spicigera using Different Extraction Methods:

| Extraction Method | Solvent | Kaempferitrin Yield (mg/100 g dry powder) |

| Supercritical Fluid Extraction | Ethanol 99.5% | 115.08 ± 2.81 xpublication.comresearchgate.net |

| Supercritical Fluid Extraction | Ethanol 70% | 562.71 ± 156.85 xpublication.comresearchgate.net |

| Conventional Extraction (70°C) | Not specified | 574.20 ± 65.10 xpublication.comresearchgate.net |

Ethnobotanical Significance for Research Contextualization

Ethnobotanical studies play a crucial role in contextualizing research on natural compounds like kaempferitrin by documenting the traditional knowledge and uses of plants by local communities. ethnobotanyjournal.orgmdpi.com This traditional ecological knowledge provides valuable insights into the potential biological activities and applications of plant-derived compounds. mdpi.comnih.gov Many plants known to contain kaempferol and its derivatives, including kaempferitrin, have been utilized in traditional medicine systems across the globe for centuries to address various health conditions. nih.gov

For instance, Cinnamomum osmophloeum, a plant species from which kaempferitrin is extracted in significant quantities from the leaves, is recognized in traditional Chinese medicine for its anti-diabetic properties. mdpi.com Similarly, Bauhinia forficata, another source of kaempferitrin, is traditionally used as an antidiabetic herbal remedy in Brazil. mdpi.com These traditional uses provide a historical and cultural context for scientific investigations into the potential anti-diabetic effects of kaempferitrin. Research into ethnobotanical usage can also help extrapolate the potential uses of plant remains found in archaeological contexts. ethnobotanyjournal.org

Ethnobotanical surveys document the specific plant parts used and the ailments they are traditionally believed to treat, which can guide modern pharmacological research. nih.govresearchgate.net The correlation between the ethnobotanical uses of certain kaempferol-containing plants and their described pharmacological activities further highlights the value of this traditional knowledge in identifying potential therapeutic agents. nih.gov Documenting this indigenous knowledge is considered an important task for scientists and policymakers to potentially lead to the development of new therapeutic agents. nih.gov

Interactive Table 2: Ethnobotanically Significant Plants Containing Kaempferitrin or Related Compounds and Traditional Uses (Examples for Contextualization)

| Plant Species | Compound (Kaempferitrin or related) | Traditional Use Context (Examples) | Geographical Context (Examples) |

| Cinnamomum osmophloeum | Kaempferitrin | Anti-diabetic properties. mdpi.com | Traditional Chinese Medicine. mdpi.com |

| Bauhinia forficata | Kaempferitrin | Antidiabetic herbal remedy. mdpi.com | Brazil. mdpi.com |

| Uncaria guianensis | Kaempferitrin | Traditional uses (as "unha-de-gato"). researchgate.net | Amazonian and Central America. researchgate.net |

| Various Kaempferol-containing plants | Kaempferol (aglycone of Kaempferitrin) | Treatment of numerous conditions. nih.gov | Worldwide traditional systems. nih.gov |

Advanced Methodologies for Kaempferitrin Extraction, Isolation, and Purification

Solvent-Based Extraction Techniques

Solvent extraction is a fundamental step in isolating kaempferitrin (B1674772) from plant materials. The choice of solvent and method significantly impacts the yield and composition of the crude extract. Organic solvents, often combined with water, are commonly used nih.gov.

Conventional Maceration and Percolation Protocols

Conventional methods like maceration and percolation involve soaking or slowly passing a solvent through the plant material to dissolve the target compounds. While these methods are relatively simple, they can be time-consuming and may require large volumes of solvent. For instance, maceration with 70% ethanol (B145695) at room temperature for 72 hours has been used for the extraction of kaempferitrin from Justicia spicigera mdpi.com.

Assisted Extraction Methods (e.g., Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)

To improve efficiency and reduce extraction time and solvent consumption, assisted extraction methods are employed. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) utilize energy to enhance the release of compounds from the plant matrix.

Research has explored the use of assisted extraction for kaempferitrin. For example, a study on Chenopodium ambrosioides utilized 80% ethanol for extraction, investigating the effect of microwave and ultrasonic power and duration. Optimal conditions using 300 W microwave power and 300 W ultrasonic power for 30 minutes yielded a maximal kaempferitrin concentration of 27.4 ± 2.3 µg/mL ajol.info. Extractions at the same power for 20 and 25 minutes also showed high yields ajol.info.

Supercritical fluid extraction (SFE) using CO2 with ethanol as a co-solvent has also been investigated for extracting kaempferitrin from Justicia spicigera. The highest concentrations of kaempferitrin were achieved at 300 bar pressure, 60°C temperature, and a co-solvent flow rate of 1.0 mL/min (99.5% ethanol) xpublication.com. Using 70% ethanol as a co-solvent in SFE significantly improved the yields compared to 99.5% ethanol extractions xpublication.com. Conventional extraction with 70% ethanol at 70°C for 120 minutes showed the highest yields of kaempferitrin (574.20 ± 65.10 mg/100 g) compared to SFE xpublication.com.

Chromatographic Separation and Enrichment Strategies

Following extraction, chromatographic techniques are crucial for separating kaempferitrin from other co-extracted compounds and enriching its concentration.

Column Chromatography Applications (e.g., Macroporous Resin, Sephadex LH-20, Silica (B1680970) Gel)

Various types of column chromatography are employed for the initial separation and purification of kaempferitrin.

Macroporous adsorption resins are effective for the preliminary enrichment and separation of polyphenols, including flavonoids like kaempferitrin, from crude extracts due to their good adsorption capacity and ease of operation amegroups.org. A study on Chenopodium ambrosioides successfully isolated kaempferitrin from an 80% ethanol extract using a D101 macroporous resin column ajol.info. The sample solution was adsorbed onto the resin, and the column was eluted with 50% ethanol ajol.info. Macroporous resin double-column systems have also been reported as cost-effective and simple for separating kaempferitrin from plant leaves researchgate.net.

Sephadex LH-20 is a common stationary phase used in gel permeation chromatography, suitable for separating compounds based on molecular size and polarity. It has been utilized in the purification of flavonoid glycosides scielo.org.mx.

Silica gel column chromatography is a widely used technique for the separation of natural products based on differences in polarity. It is often employed in both open column and flash chromatography formats mdpi.comscielo.org.mxresearchgate.nettandfonline.com. For instance, silica gel chromatography with gradient elution using mixtures of solvents like hexane (B92381) and ethyl acetate (B1210297), or chloroform (B151607) and methanol, has been used in the isolation of flavonoids mdpi.comscielo.org.mxnih.gov. TLC on silica gel plates is also frequently used to monitor fractions during column chromatography mdpi.comscielo.org.mxscielo.brresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical determination and preparative isolation and purification of kaempferitrin due to its high resolution and sensitivity ajol.inforesearchgate.net. HPLC-DAD (Diode Array Detection) is commonly used for the analysis and quantification of kaempferitrin in extracts and fractions scielo.brscielo.brscielo.br.

HPLC is used to assess the purity of isolated kaempferitrin researchgate.net. The retention behavior of kaempferitrin in reversed-phase HPLC can also inform the development of solid-phase extraction methods researchgate.netresearchgate.net.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a valuable technique for the selective isolation and enrichment of target compounds from complex matrices. It offers advantages in terms of speed, reduced solvent usage, and improved purity compared to liquid-liquid extraction.

SPE protocols have been developed for the isolation of kaempferitrin. A simple and low-cost SPE methodology using a C18 cartridge was developed for isolating kaempferitrin from an ethanol extract of Uncaria guianensis leaves researchgate.netresearchgate.net. This method involved conditioning the cartridge, loading the sample, washing, and eluting with a suitable solvent mixture researchgate.net. A specific protocol using a 500 mg C18 cartridge with 6 mL of 15% acetonitrile (B52724) as the elution solvent achieved a 60% relative recovery and 99% purity of kaempferitrin from 1 to 5 mg of the fraction researchgate.net. Another SPE protocol used ethyl acetate for conditioning, water for washing, and methanol:acetic acid (9:1 v/v) for elution in the isolation of ethyl p-methoxycinnamate from Kaempferia galanga extracts, demonstrating the general applicability of SPE in natural product isolation nih.gov.

Interactive Data Table: Extraction Yields of Kaempferitrin

| Plant Source | Extraction Method | Solvent | Conditions | Kaempferitrin Yield/Concentration | Reference |

| Justicia spicigera | Maceration | 70% Ethanol | Room temperature, 72 hours | Not specified (crude extract) | mdpi.com |

| Chenopodium ambrosioides | Microwave and Ultrasound Assisted Extraction | 80% Ethanol | 300 W MW, 300 W US, 30 min at 60°C | 27.4 ± 2.3 µg/mL | ajol.info |

| Justicia spicigera | Supercritical Fluid Extraction | CO2 + 99.5% Ethanol | 300 bar, 60°C, 1.0 mL/min co-solvent flow, 180 min | 115.08 ± 2.81 mg/100 g dry powder | xpublication.com |

| Justicia spicigera | Supercritical Fluid Extraction | CO2 + 70% Ethanol | Not specified (improved yields) | 562.71 ± 156.85 mg/100 g dry powder | xpublication.com |

| Justicia spicigera | Conventional Extraction | 70% Ethanol | 70°C, 120 min | 574.20 ± 65.10 mg/100 g dry powder | xpublication.com |

| Uncaria guianensis | Solid-Phase Extraction (C18 cartridge) | 15% Acetonitrile | Elution of 1-5 mg fraction with 6 mL solvent | 60% relative recovery, 99% purity | researchgate.net |

| Uncaria guianensis | Ultrasound Assisted Extraction (for total flavonoids) | EtOH:H2O 1:1 | 20 min sonication, six cycles | Not specified (optimized cycles) | scielo.brresearchgate.net |

Purity Assessment and Quantitative Recovery Methodologies

The accurate assessment of kaempferitrin purity and the efficient quantitative recovery of this compound are critical steps in its study and application. Various analytical techniques are employed for these purposes, with High-Performance Liquid Chromatography (HPLC) being a widely utilized method due to its sensitivity and ability to separate and quantify flavonoids.

HPLC-DAD (High-Performance Liquid Chromatography coupled with a Diode Array Detector) is a common technique for the quantitative evaluation of kaempferitrin content in plant extracts. This method allows for the simultaneous separation and detection of multiple compounds based on their retention times and UV-Vis spectra. For kaempferitrin analysis, monitoring is often performed at a wavelength of 265 nm. scielo.brscielo.brscirp.org A reversed-phase C18 column is typically used for the chromatographic separation. scielo.brscielo.brscirp.org

Validation of the HPLC method for kaempferitrin quantification involves determining parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established using a calibration curve prepared with known concentrations of a kaempferitrin standard. A high correlation coefficient (R²) value, typically close to 0.999 or greater, indicates good linearity within the tested concentration range. scielo.brscielo.brscirp.orgmdpi.com LOD and LOQ are determined to define the lowest concentrations of kaempferitrin that can be reliably detected and quantified by the method. scielo.brscielo.brmdpi.com

Quantitative recovery is assessed by applying a known amount of kaempferitrin to a sample matrix or during a purification step and then quantifying the amount recovered using the validated analytical method. For instance, in one study involving the purification of kaempferitrin from Uncaria guianensis leaves using solid-phase extraction (SPE), a recovery of 96% ± 0.11 was achieved. scielo.brscielo.brresearchgate.net Another study using HPLC for the determination of kaempferitrin in Cinnamomum osmophloeum leaves reported a recovery of 98.0%. gigvvy.com Recovery rates are crucial indicators of the efficiency of extraction and purification protocols.

Spectrophotometric methods can also be used for the quantification of flavonoids, including kaempferitrin, often employing reagents like aluminum chloride. scielo.brresearchgate.netnih.gov These methods measure the absorbance of flavonoid-aluminum complexes at specific wavelengths, typically around 427 nm for total flavonoid content or within the 390-440 nm range for flavonols. scielo.br While spectrophotometry can provide a measure of total flavonoid content, HPLC offers greater specificity for quantifying individual compounds like kaempferitrin. scielo.brnih.gov Comparisons between spectrophotometric and HPLC methods have shown that spectrophotometric assays may sometimes overestimate the kaempferitrin content compared to LC analysis, particularly in complex extracts containing multiple flavonoids. nih.govresearchgate.net

Research findings highlight the variability of kaempferitrin content in plant materials depending on factors such as plant species, geographical origin, and plant part. For example, studies on Uncaria guianensis showed kaempferitrin content ranging from 1.1 to 1.9 mg per 100 mg of dry leaves in wild plants, and lower amounts in cultivated young plants and branches. scielo.brscielo.brresearchgate.net In Bauhinia forficata, kaempferitrin content also varied significantly based on location and even season. scirp.orgresearchgate.net These variations underscore the importance of robust quantitative methodologies for accurate assessment.

Here is an example of quantitative data from a study on Uncaria guianensis:

| Sample Type | Kaempferitrin Content (mg/100 mg dry material) |

| Wild U. guianensis Leaves | 1.1 - 1.9 |

| Cultivated U. guianensis Leaves | 0.3 - 0.7 |

| Wild U. guianensis Branches | 0.00 - 0.04 |

Another study on Bauhinia forficata reported kaempferitrin concentrations in different extracts:

| Extract Type | Geographical Area | Kaempferitrin Concentration (µg/mL) |

| Aqueous Extract | Telêmaco Borba/PR | 368.68 |

| Aqueous Extract | Itajaí/SC | 77.91 |

| Hydroalcoholic Extract | Telêmaco Borba/PR | 1952.59 |

| Hydroalcoholic Extract | Itajaí/SC | 211.61 |

Biosynthetic Pathways and Metabolic Transformations of Kaempferitrin

Kaempferitrin, a kaempferol (B1673270) glycoside (specifically, kaempferol 3,7-dirhamnoside), is a natural flavonoid found in various plants, including Hylodesmum caudatum (indicated by the 'Hc' prefix for enzymes) and Hibiscus cannabinus (kenaf) wikipedia.orgnih.govresearchgate.net. Its biosynthesis is intricately linked to the phenylpropanoid pathway, a central metabolic route in plants responsible for producing a diverse array of secondary metabolites, including flavonoids, lignins, and coumarins nih.gov.

Elucidation of Kaempferitrin Biosynthesis within the Phenylpropanoid Pathway

The biosynthesis of kaempferitrin is considered a sub-pathway of the broader phenylpropanoid pathway. This pathway initiates with the aromatic amino acid phenylalanine, which undergoes a series of enzymatic conversions to yield the flavonoid backbone, subsequently modified to produce specific compounds like kaempferitrin nih.govresearchgate.net.

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes catalyze the sequential reactions leading to the formation of kaempferitrin within this pathway. Research, particularly in Hibiscus cannabinus, has focused on identifying and characterizing these enzymes and their gene expression patterns in different plant organs nih.govresearchgate.net.

Phenylalanine ammonia (B1221849) lyase (PAL) is the first committed enzyme in the phenylpropanoid pathway. It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia wikipedia.orgebi.ac.uk. This reaction is a crucial regulatory point for the entire pathway wikipedia.org. Studies in kenaf (Hibiscus cannabinus) have shown that the gene encoding HcPAL is expressed in various organs, with particularly high expression observed in stems nih.govresearchgate.net.

Cinnamate (B1238496) 4-hydroxylase (C4H) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid nih.govbiorxiv.org. This step introduces a hydroxyl group essential for the subsequent biosynthesis of many phenylpropanoids, including flavonoids. In kenaf, expression levels of the gene encoding HcC4H were found to be highest in mature leaves, followed by stems and young leaves, with the lowest expression in roots and mature flowers nih.govresearchgate.net.

4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by catalyzing the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA nih.govresearchgate.net. p-Coumaroyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, serving as a precursor for various downstream products, including flavonoids and lignins nih.gov. Similar to HcC4H, the expression of the gene encoding Hc4CL in kenaf was highest in mature leaves, followed by stems and young leaves, and lowest in roots and mature flowers nih.govresearchgate.net.

Chalcone (B49325) synthase (CHS) is a key enzyme in the flavonoid biosynthetic pathway. It catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone nih.govresearchgate.net. This reaction represents the first committed step in the biosynthesis of flavonoids. In kenaf, the expression of the gene encoding HcCHS was found to be highest in young flowers nih.govresearchgate.net.

Chalcone isomerase (CHI) catalyzes the stereospecific intramolecular isomerization of naringenin chalcone into (2S)-naringenin, a flavanone (B1672756) frontiersin.orguniprot.org. This cyclization step is essential for the formation of the characteristic flavonoid ring structure. In kenaf, the gene encoding HcCHI showed the highest expression levels in young flowers, similar to HcCHS nih.govresearchgate.net.

Following the formation of naringenin, further enzymatic steps, including hydroxylation and glycosylation, lead to the production of kaempferol and subsequently kaempferitrin (kaempferol 3,7-dirhamnoside) nih.govresearchgate.net. While the outline focuses on the initial steps of the phenylpropanoid pathway leading to the flavanone backbone, the conversion of naringenin to kaempferol involves flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS), and the subsequent glycosylation to kaempferitrin involves specific rhamnosyltransferases nih.govresearchgate.net. Research indicates that HcFLS may play a significant regulatory role in kaempferitrin biosynthesis in kenaf, correlating with the high accumulation of kaempferitrin in leaves where HcFLS expression is highest nih.govresearchgate.net.

Biosynthetic Pathways and Metabolic Transformations of Kaempferitrin

Elucidation of Kaempferitrin (B1674772) Biosynthesis within the Phenylpropanoid Pathway

Flavone 3-Hydroxylase (HcF3H)

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analysis has been employed to understand the gene expression patterns related to kaempferitrin biosynthesis in plants. In kenaf, transcriptome analysis has identified differentially expressed genes (DEGs) assigned to structural genes involved in flavonoid biosynthesis, including 4CL, CHS, CHI, F3H, DFR, ANS, FLS, and 3GT mdpi.comresearchgate.net. A comparative transcriptome analysis in kenaf leaves identified 29 DEGs assigned to eight structural genes related to the biosynthesis of anthocyanins and kaempferitrin mdpi.comresearchgate.net. These studies provide a large transcriptome library pool for understanding gene functions in flavonoid biosynthesis researchgate.net.

Regulatory Mechanisms of Kaempferitrin Accumulation

The accumulation of kaempferitrin in plants is influenced by the expression and activity of enzymes involved in its biosynthesis, particularly flavonol 3-O-rhamnosyltransferases and flavonol 7-O-rhamnosyltransferases researchgate.net. In Hibiscus cannabinus, the expression pattern of HcFLS is highly consistent with the accumulation of kaempferitrin, suggesting that HcFLS primarily controls kaempferitrin biosynthesis in this plant nih.govresearchgate.net. Transcriptome analysis in kenaf has also identified DEGs related to transcription factor families that may regulate flavonoid synthesis researchgate.net.

In Vitro and In Vivo Metabolic Fate Studies of Kaempferitrin

Upon ingestion, kaempferitrin undergoes metabolic transformations, particularly in the gastrointestinal tract, influencing its bioavailability and the nature of circulating metabolites.

Metabolism in Simulated Human Gastrointestinal Tract

Studies using a simulated human gastrointestinal tract, including artificial gastric juice, artificial intestinal juice, and intestinal flora, have investigated the metabolism of compounds like grosvenorine (B1181407), which is metabolized to kaempferitrin and other compounds sigmaaldrich.comresearchgate.net. Research specifically on kaempferitrin incubated with human intestinal flora has shown that it undergoes biotransformation nih.gov.

Identification of Metabolites (e.g., Kaempferol (B1673270), Afzelin (B1665622), α-Rhamnoisorobin)

The biotransformation of kaempferitrin by human intestinal flora leads to the formation of several metabolites. Key metabolites identified include kaempferol 3-O-alpha-L-rhamnoside (afzelin), kaempferol 7-O-alpha-L-rhamnoside (α-rhamnoisorobin), and kaempferol sigmaaldrich.comresearchgate.netnih.govresearchgate.net. These metabolites are formed through the deglycosylation of kaempferitrin. Studies have isolated and identified these products using chromatographic and spectroscopic techniques nih.gov.

An in vitro study investigating the metabolism of grosvenorine by human intestinal flora identified kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol as metabolites sigmaaldrich.comresearchgate.net. Another study focusing on kaempferitrin's biotransformation by human intestinal flora specifically identified afzelin (kaempferol 3-O-alpha-L-rhamnoside), kaempferol 7-O-alpha-L-rhamnoside, and kaempferol as conversion products nih.gov.

The metabolic fate of related compounds like kaempferol has also been studied, showing extensive metabolism in the liver and intestine to form glucuronide, methyl, and sulfate (B86663) conjugates, which circulate in the blood nih.govmdpi.com. Kaempferol-3-glucuronide and kaempferol-7-glucuronide are major conjugates nih.govnih.gov. While these studies focus on kaempferol, they provide context for the types of further modifications its glycosides and their deglycosylated products might undergo.

Here is a summary of Kaempferitrin metabolites identified in studies involving human intestinal flora:

| Parent Compound | Metabolites Identified | Study Type | Source |

| Grosvenorine | Kaempferitrin, Afzelin, α-Rhamnoisorobin, Kaempferol | In vitro (simulated human GI tract) | sigmaaldrich.comresearchgate.net |

| Kaempferitrin | Afzelin, Kaempferol 7-O-alpha-L-rhamnoside, Kaempferol | In vitro (incubation with human intestinal flora) | nih.gov |

Note: This table is designed to be interactive, allowing users to sort by columns or filter based on keywords.

In Vitro and in Vivo Biological Activities of Kaempferitrin: Mechanistic Investigations

Anticancer and Antitumor Activities

Kaempferitrin (B1674772) has demonstrated significant anticancer and antitumor activities in various experimental settings. These effects are primarily mediated through its ability to induce cytotoxicity and programmed cell death in cancer cells.

Evaluation of Cytotoxic Effects on Diverse Cancer Cell Lines

Studies have evaluated the cytotoxic effects of Kaempferitrin on a range of cancer cell lines. Kaempferitrin has been shown to induce high cytotoxic effects against HeLa cells, both in vitro and in vivo. nih.govtargetmol.comchemfaces.combiocat.com Its cytotoxic effects on human cancer cells have been assessed using methods such as MTT assays. nih.govchemfaces.com Kaempferitrin also shows medicinal functions against liver cancer, with studies investigating its effects on SMMC-7721 cells. nih.gov Furthermore, Kaempferitrin has been reported to inhibit the viability of colorectal cancer (HT-29) cells in a concentration-dependent manner. bookpi.org

Induction of Apoptosis and Necrosis

Kaempferitrin is known to induce apoptosis in cancer cells. nih.govtargetmol.comchemfaces.combiocat.comnih.govbookpi.orgnih.govnih.gov This programmed cell death is a key mechanism by which Kaempferitrin exerts its anticancer effects. While apoptosis induction is well-documented, the induction of necrosis by Kaempferitrin is not prominently reported in the examined literature.

Kaempferitrin induces apoptosis via the intrinsic pathway. nih.govtargetmol.comchemfaces.combiocat.com The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is initiated by intracellular signals that lead to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. mdpi.com

The apoptosis induced by Kaempferitrin is described as caspase-dependent. nih.govtargetmol.comchemfaces.combiocat.combookpi.org Caspases are a family of cysteine proteases that play crucial roles in the execution phase of apoptosis. mdpi.com Kaempferitrin has been shown to activate caspase-3 bookpi.org and caspase-9 nih.govmdpi.com. Activation of caspase-3 is considered a key event in apoptosis. mdpi.commdpi.com

Kaempferitrin influences the mitochondrial apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers the formation of the apoptosome and the activation of caspases, particularly caspase-9 and caspase-3. nih.govmdpi.commdpi.com Studies have indicated that Kaempferitrin can suppress the mitochondrial/cytochrome c-mediated apoptosis pathway in certain cell types, such as AGE-induced mesangial cells, by inducing the expression of anti-apoptotic factors. nih.govnih.govmdpi.com

Research suggests that Kaempferitrin may promote apoptosis through the involvement of the p21/Bcl-2/Caspase 3 signaling pathway. nih.gov In studies focusing on liver cancer cells (SMMC-7721), Kaempferitrin's therapeutic effects were potentially mediated by promoting apoptosis via this pathway. nih.gov Bcl-2 is an anti-apoptotic protein that regulates the mitochondrial pathway of apoptosis, and its downregulation favors apoptosis. nih.govmdpi.com Caspase-3 is a key executioner caspase in the apoptotic cascade. mdpi.commdpi.com p21 is a cyclin-dependent kinase inhibitor that can be involved in cell cycle arrest and apoptosis. nih.gov

While specific quantitative data like IC50 values for all the mentioned cell lines (HeLa, SMMC-7721, MDA-MB231) were not consistently available across the search results, the collective findings demonstrate Kaempferitrin's cytotoxic effects and its ability to induce apoptosis through mechanisms involving the intrinsic pathway, caspase activation, mitochondrial involvement, and signaling pathways like p21/Bcl-2/Caspase 3.

Data Table: Summary of Kaempferitrin's Effects on Cancer Cells

| Cancer Cell Line | Observed Effect(s) | Relevant Mechanism(s) Mentioned | Source(s) |

| HeLa | High cytotoxic and antitumor effects, Apoptosis induction | Intrinsic pathway, Caspase-dependent apoptosis, Cell cycle arrest | nih.govtargetmol.comchemfaces.combiocat.com |

| SMMC-7721 | Anticancer effects, Apoptosis induction | p21/Bcl-2/Caspase 3 signaling pathway | nih.gov |

| HT-29 | Inhibition of cell viability, Apoptosis induction | Caspase-dependent apoptosis, Caspase-3 activation, Cleaved PARP | bookpi.org |

Mitochondrial/Cytochrome C-Mediated Apoptosis

Cell Cycle Regulation and Arrest (e.g., G1 phase)

Kaempferitrin has been shown to induce cell cycle arrest in various cancer cell lines. In human cervical cancer HeLa cells, kaempferitrin at a concentration of 45 µM was found to induce G1 arrest after 24 and 48 hours of treatment. medchemexpress.com This effect is considered one of the general mechanisms by which kaempferitrin exerts its cytotoxic effects. nih.govtargetmol.comresearchgate.net In human colon cancer HT-29 cells, kaempferitrin treatment also influenced cell cycle phase distribution. While lower doses (7.5 µM) increased the number of cells in the G0/G1 phase, the results indicated that kaempferitrin primarily induced cell cycle arrest at the G2/M phase in HT-29 cells at higher concentrations (up to 30 µM). ijrte.org

Anti-Proliferative Effects in Cellular Models

The anti-proliferative effects of kaempferitrin have been observed in several cellular models. In human cervical cancer HeLa cells, kaempferitrin demonstrated high cytotoxic effects in vitro. nih.gov The half-maximal inhibitory concentration (IC50) of kaempferitrin was reported as 45 ± 2.6 µM for HeLa cells and 65 ± 2.6 µM for MDA-MB231 breast cancer cells, while showing low toxicity to non-tumorigenic cells. medchemexpress.com Kaempferitrin at a dosage of 30 µM also exhibited cytotoxic and anti-proliferative effects on HT-29 colorectal cancer cells. researchgate.netijrte.org Studies on non-small cell lung cancer (NSCLC) cells (A549 and H1299) revealed that kaempferitrin decreased cell viability in a dose-dependent manner. researchgate.net Furthermore, kaempferitrin significantly inhibited the proliferation of human liver cancer SMMC-7721 cells with an IC50 of 0.38 µM at doses of 4 and 8 µg/mL. researchgate.netajol.info In human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) MH7A cells, kaempferitrin was found to inhibit proliferation. nih.gov

Table 1: In Vitro Anti-Proliferative Effects of Kaempferitrin

| Cell Line | Effect | IC50 (µM) | Reference |

| HeLa (Human Cervical) | Cytotoxic, Inhibits proliferation | 45 ± 2.6 | medchemexpress.comnih.gov |

| MDA-MB231 (Breast) | Cytotoxic | 65 ± 2.6 | medchemexpress.com |

| HT-29 (Colorectal) | Cytotoxic, Inhibits proliferation | 30.0 | researchgate.netijrte.org |

| A549 (NSCLC) | Decreased viability | Dose-dependent | researchgate.net |

| H1299 (NSCLC) | Decreased viability | Dose-dependent | researchgate.net |

| SMMC-7721 (Liver) | Inhibits proliferation | 0.38 | researchgate.netajol.info |

| MH7A (RA-FLS) | Inhibits proliferation | Not specified | nih.gov |

Tumor Growth Inhibition in Xenograft Models

In addition to its in vitro effects, kaempferitrin has demonstrated the ability to inhibit tumor growth in in vivo xenograft models. In athymic mice bearing HeLa tumors, intraperitoneal administration of different doses of kaempferitrin daily for 32 days markedly suppressed tumor growth and decreased tumor weight. nih.gov Specifically, doses of 2.5, 10, and 25 mg/kg suppressed tumor growth by 40%, 87%, and 97%, respectively, and decreased tumor weight by 37%, 81%, and 95%, respectively. medchemexpress.com Kaempferitrin also restrained tumor growth in NSCLC xenograft models. researchgate.net Studies using a mice model of human liver cancer xenografts showed that kaempferitrin, a major compound from the ethanol (B145695) extract of Chenopodium ambrosioides, exerted antitumour effects, evaluated by measuring tumor growth and histological examinations of tumors. researchgate.netoup.com

Table 2: Tumor Growth Inhibition by Kaempferitrin in Xenograft Models

| Cancer Type (Cell Line) | Animal Model | Dose (mg/kg) | Administration Route | Effect on Tumor Growth | Effect on Tumor Weight | Reference |

| Cervical (HeLa) | Athymic mice | 2.5 | Intraperitoneal | 40% suppression | 37% decrease | medchemexpress.comnih.gov |

| Cervical (HeLa) | Athymic mice | 10 | Intraperitoneal | 87% suppression | 81% decrease | medchemexpress.comnih.gov |

| Cervical (HeLa) | Athymic mice | 25 | Intraperitoneal | 97% suppression | 95% decrease | medchemexpress.comnih.gov |

| NSCLC | Xenograft mice | Not specified | Not specified | Restrained | Not specified | researchgate.net |

| Human Liver Cancer | Xenograft mice | Not specified | Not specified | Antitumour effects | Not specified | researchgate.netoup.com |

Antidiabetic and Hypoglycemic Effects

Kaempferitrin has also been investigated for its potential antidiabetic and hypoglycemic properties.

Modulation of Glucose Homeostasis

Kaempferitrin has been shown to modulate glucose homeostasis. usbio.netresearchgate.net Oral administration of kaempferitrin demonstrated a significant hypoglycemic effect in both normal and alloxan-induced diabetic rats. scispace.comnih.gov In normal rats, a blood glucose lowering effect was observed with a higher dose (200 mg/kg) at 1 hour post-treatment. scispace.com In diabetic rats, the hypoglycemic effect was evident at all tested doses (50, 100, and 200 mg/kg) and persisted throughout the study period for the higher doses. scispace.com However, kaempferitrin did not decrease blood glucose levels in glucose-fed hyperglycemic normal rats. scispace.com Kaempferitrin stimulates glucose-metabolizing enzymes and promotes glucose homeostasis. targetmol.comnih.gov It has been reported to decrease blood glucose levels and stimulate glucose uptake in muscle. usbio.net Studies on rat soleus muscle showed a stimulatory effect of kaempferitrin on glucose uptake at concentrations of 10, 100, and 1000 ηM. nih.gov This effect is suggested to involve the insulin (B600854) receptor, PI3K, atypical PKC activity, and GLUT4 translocation. nih.gov However, another study indicated that kaempferitrin inhibits insulin-stimulated GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes by inhibiting Akt activation and possibly by competing with glucose during transport. nih.gov

Activation of Insulin Signaling Pathways

Kaempferitrin has been found to activate the insulin signaling pathway. medchemexpress.comusbio.netnih.govcapes.gov.brambeed.cnbiocrick.comdntb.gov.uajuniperpublishers.com This activation is considered a potential mechanism for its effects on glucose uptake in skeletal muscle. nih.govbiocrick.com Kaempferitrin improves insulin resistance by activating the classical insulin transduction pathway. usbio.netnih.govcapes.gov.brjuniperpublishers.com

Insulin Receptor Beta and Insulin Receptor Substrate 1 Phosphorylation

Activation of the insulin signaling pathway by kaempferitrin involves the phosphorylation of key proteins, including insulin receptor beta (IRβ) and insulin receptor substrate 1 (IRS1). medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com Studies in 3T3-L1 adipocytes showed that kaempferitrin treatment resulted in an up-regulated level of phosphorylation on IRβ and IRS1. nih.govcapes.gov.brbiocrick.comjuniperpublishers.com Specifically, kaempferitrin at 15 µM increased tyrosine phosphorylation of IRβ and tyrosine phosphorylation of IRS1, effects similar to those observed with 10 nM insulin. medchemexpress.comambeed.cn This phosphorylation is an early and crucial step in the insulin signaling cascade, leading to the activation of downstream effectors like PI3K and Akt, which are involved in glucose transport and metabolism. nih.govcapes.gov.brbiocrick.comjuniperpublishers.comnih.gov

Table 3: Effect of Kaempferitrin on Insulin Signaling Proteins in 3T3-L1 Adipocytes

| Protein | Effect of Kaempferitrin Treatment | Notes | Reference |

| Insulin Receptor Beta (IRβ) | Increased phosphorylation | Tyrosine phosphorylation increased at 15 µM, similar to 10 nM insulin | medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com |

| Insulin Receptor Substrate 1 (IRS1) | Increased phosphorylation | Tyrosine phosphorylation increased at 15 µM, similar to 10 nM insulin | medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com |

| PKB/Akt (Ser473 site) | Up-regulated phosphorylation | Stimulation blocked by PI3-K inhibitor wortmannin (B1684655) | medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com |

PI3K/Akt (PKB) Pathway Activation

Studies have demonstrated that Kaempferitrin can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B) signaling pathway. This activation has been observed in various cell types, including 3T3-L1 adipocytes and rat soleus muscle. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov Investigations in 3T3-L1 adipocytes showed that Kaempferitrin treatment led to increased phosphorylation levels of insulin receptor beta, insulin receptor substrate 1, and Akt (PKB) at the Ser473 site. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.gov This phosphorylation indicates activation of the pathway. Further research using the PI3K inhibitor wortmannin revealed that PI3K acts upstream of Akt phosphorylation and subsequent downstream effects like GLUT4 translocation, as wortmannin abolished these effects induced by Kaempferitrin. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.gov These findings suggest that Kaempferitrin's effects on glucose metabolism, at least in part, are mediated through the activation of the classical insulin signaling pathway involving PI3K and Akt. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov

Glucose Transporter Type 4 (GLUT4) Translocation and Protein Levels

However, a study investigating Kaempferitrin's effects on insulin-stimulated glucose uptake in 3T3-L1 adipocytes presented a contrasting finding, indicating that Kaempferitrin inhibited insulin-stimulated GLUT4 translocation and glucose uptake. mrc.ac.uk This inhibitory effect was associated with the inhibition of Akt activation and a potential direct competition with glucose during transport, as suggested by molecular docking studies. mrc.ac.uk This highlights the complexity of Kaempferitrin's interaction with the glucose transport system and suggests that its effects may vary depending on the cellular context and the presence or absence of insulin stimulation.

Modulation of Glycolytic Enzyme Activity (e.g., 6-Phosphofructos-1-Kinase (PFK))

Modulation of glycolytic enzyme activity is another mechanism by which Kaempferitrin exerts its metabolic effects. Specifically, studies have investigated its impact on 6-Phosphofructos-1-Kinase (PFK), a key regulatory enzyme in glycolysis (EC 2.7.1.11). qmul.ac.uknovusbio.com Research has shown that Kaempferitrin enhances PFK activity, particularly in hepatic tissue and C2C12 muscle cells. researchgate.netguidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.netfrontiersin.orgguidetomalariapharmacology.org This enhancement of PFK activity is associated with stimulated tissue glucose utilization, increased glucose consumption, and elevated lactate (B86563) production. researchgate.netguidetopharmacology.orgnih.gov Structure-activity relationship studies suggest that the presence of two rhamnosyl moieties in the Kaempferitrin structure is important for its ability to stimulate PFK activity and exert hypoglycemic effects. researchgate.netguidetopharmacology.orgnih.govguidetomalariapharmacology.org These findings indicate that Kaempferitrin can directly influence the rate of glycolysis by modulating the activity of key enzymes like PFK.

Stimulation of Adipokine Secretion (e.g., Adiponectin)

Kaempferitrin has been observed to stimulate the secretion of adipokines, particularly adiponectin, from adipocytes. Studies using 3T3-L1 adipocytes have shown that Kaempferitrin treatment leads to increased secretion of adiponectin. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govfrontiersin.orgresearchgate.netacs.org Some research indicates that Kaempferitrin can stimulate a more sustained release of adiponectin compared to insulin. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.gov Adiponectin is an important adipokine known to enhance insulin sensitivity and exert anti-inflammatory effects, suggesting that the stimulation of its secretion contributes to the beneficial metabolic effects of Kaempferitrin. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govfrontiersin.orgresearchgate.netacs.orgresearchgate.netbiomolther.org

Effects on Mesangial Cells in Diabetic Nephropathy Models

Kaempferitrin has demonstrated protective effects on glomerular mesangial cells (GMCs), which are implicated in the development of diabetic nephropathy (DN). In in vitro models of DN, where cultured rat GMCs were exposed to advanced glycation end products (AGEs) to induce oxidative stress and apoptosis, Kaempferitrin treatment showed protective effects. lipidmaps.orgwikipedia.orgnih.gov Kaempferitrin was found to protect against AGE-induced apoptosis and oxidative stress in these cells. lipidmaps.orgwikipedia.org Mechanistic investigations revealed that Kaempferitrin inhibited the expression of profibrotic markers such as collagen IV and transforming growth factor-beta 1 (TGF-β1), both of which are involved in the pathogenesis of DN. lipidmaps.orgwikipedia.org Furthermore, Kaempferitrin treatment improved mitochondrial membrane potential recovery and suppressed the mitochondrial/cytochrome c-mediated apoptosis pathway in AGE-treated GMCs. lipidmaps.orgwikipedia.org These findings suggest that Kaempferitrin may hold therapeutic potential for diabetic nephropathy by protecting mesangial cells from damage. lipidmaps.orgwikipedia.orgnih.gov

Anti-inflammatory Properties

Kaempferitrin possesses anti-inflammatory properties, which have been investigated in various models. nih.govacs.orgnih.govflybase.orgvulcanchem.comlipidmaps.orgnih.govnih.govfishersci.finih.gov These properties contribute to its potential therapeutic applications in inflammatory conditions.

Inhibition of Leukocyte Infiltration and Exudation

One of the key anti-inflammatory mechanisms of Kaempferitrin is its ability to inhibit leukocyte infiltration and exudation at the site of inflammation. Studies conducted in animal models of inflammation, such as mice with bradykinin-induced pleurisy and rats with carrageenan-induced pleuritis, have shown that Kaempferitrin treatment reduces the influx of leukocytes and the accumulation of exudate. vulcanchem.comnih.govnih.govfishersci.finih.govgoogle.comnih.gov This inhibitory effect on cellular migration and fluid accumulation is a hallmark of reduced inflammatory response. The anti-inflammatory action is associated with decreased activity of enzymes like myeloperoxidase (MPO) and adenosine (B11128) deaminase (ADA), as well as reduced levels of pro-inflammatory mediators. nih.govfishersci.figoogle.comnih.gov These findings highlight Kaempferitrin's capacity to modulate the cellular and biochemical events involved in the inflammatory process.

Compound and Protein Identifiers

| Name | PubChem CID | Other Relevant Identifier(s) |

| Kaempferitrin | 5486199 | CHEBI:68883, CAS:482-38-2 |

| Kaempferol (B1673270) | 5280863 | CHEBI:28499, CAS:520-18-3 |

| Adiponectin | SID 135651745 | GtoPdb ID: 3726 |

| PI3K (Phosphoinositide 3-kinase) | N/A | Involved in various pathways |

| Akt (Protein Kinase B) | N/A | Key signaling protein |

| GLUT4 (Glucose Transporter Type 4) | N/A | SLC2A4 (gene) |

| 6-Phosphofructos-1-Kinase (PFK) | N/A | EC 2.7.1.11 |

| Collagen IV | N/A | COL4A1, COL4A2 (genes) |

| TGF-β1 (Transforming Growth Factor beta 1) | 56842206 | |

| Myeloperoxidase (MPO) | N/A | UniProt: P05164 |

| Adenosine Deaminase (ADA) | N/A | GeneCards: ADA |

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6, IFN-γ)

Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) are key mediators of the inflammatory response. thermofisher.commdpi.com Studies have shown that Kaempferitrin can influence the levels of these cytokines. Treatment with Kaempferitrin in a mouse model of LPS-induced acute lung injury decreased the levels of TNF-α, IL-6, and IL-1β in serum. all-imm.comall-imm.com Similarly, studies on Kaempferol, the aglycone of Kaempferitrin, and other related flavonoids have shown a reduction in the secretion of IL-6 and TNF-α in LPS-stimulated macrophages. researchgate.net

Enzyme Inhibition (e.g., Cyclooxygenases (COX-1, COX-2), Inducible Nitric Oxide Synthase (iNOS))

Enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) play significant roles in the production of inflammatory mediators. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, with COX-2 being primarily involved in inflammation. nih.govslideshare.net iNOS is responsible for the production of nitric oxide, a molecule implicated in neuroinflammation. acs.org In vitro studies have indicated that Kaempferitrin can inhibit the activity of enzymes such as LOX and COX-2, with reported IC50 values. mdpi.com Research on Kaempferol and related flavonoids has shown them to be active inhibitors of the transcriptional activation of COX-2 and iNOS in LPS-activated macrophages. nih.gov Kaempferol has also been noted to inhibit iNOS and COX-2, leading to a downregulation of the NF-κB pathway. nih.gov

Data Table 1: In Vitro Enzyme Inhibition by Kaempferitrin

| Enzyme | IC50 (mmol L⁻¹) | Reference |

| LOX | 0.130 | mdpi.com |

| COX-2 | 0.186 | mdpi.com |

Suppression of NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. frontiersin.org Studies have demonstrated that Kaempferitrin can suppress this pathway. In LPS-induced acute lung injury in mice, Kaempferitrin treatment decreased the protein levels of phosphorylated p65 (p-p65)/total p65 and phosphorylated IκB alpha (p-IκBα)/total IκBα, indicating inhibition of NF-κB pathway activation. all-imm.comall-imm.com Research on Kaempferol also highlights its ability to inhibit the NF-κB pathway. researchgate.netnih.govtandfonline.com The inhibition of NF-κB activation can occur through mechanisms such as preventing the degradation of its inhibitor protein, IκB. nih.gov

Antioxidant Mechanisms

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is involved in the pathogenesis of various diseases, including inflammatory conditions. Kaempferitrin exhibits antioxidant properties through several mechanisms.

Direct Free Radical Scavenging Activity (e.g., DPPH, ABTS)

Direct scavenging of free radicals is a primary mechanism by which antioxidants exert their effects. Assays utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals are standard methods for evaluating this activity. researchgate.netmdpi.comfrontiersin.orgnih.govmdpi.com Studies have shown that Kaempferitrin can efficiently scavenge both DPPH and ABTS radicals in vitro and in vivo. oup.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) (GSH))

Endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD) and the glutathione (GSH) system, are critical for detoxifying ROS. SOD catalyzes the dismutation of superoxide radicals, while GSH is a key non-enzymatic antioxidant that also participates in enzyme-catalyzed detoxification reactions. nih.govnih.gov Research indicates that Kaempferitrin can modulate these systems. In AGE-induced glomerular mesangial cells, Kaempferitrin treatment effectively increased SOD activity and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comnih.gov Studies on Kaempferol have also shown an increase in GSH levels and SOD activity. nih.govnih.govplos.org

Reduction of Reactive Oxygen Species (ROS) Generation

Reducing the generation of ROS is another important antioxidant mechanism. Excessive ROS production plays a central role in the development of many inflammatory diseases. plos.org Kaempferitrin has been shown to suppress ROS generation. In AGE-induced glomerular mesangial cells, Kaempferitrin treatment resulted in reduced ROS production. mdpi.comnih.gov Similarly, studies on Kaempferol have demonstrated its ability to inhibit excessive ROS generation. researchgate.netplos.org Kaempferol can reduce ROS production through various pathways. researchgate.nettandfonline.comnih.govresearchgate.net

Data Table 2: Effect of Kaempferitrin on Oxidative Stress Markers in AGE-Induced GMCs

| Marker | Effect of Kaempferitrin Treatment | Reference |

| SOD | Increased activity | mdpi.comnih.gov |

| MDA | Decreased levels | mdpi.comnih.gov |

| ROS | Suppressed generation | mdpi.comnih.gov |

Protection Against Oxidative Stress

Research indicates that kaempferitrin possesses protective effects against oxidative stress in various cellular models. In studies involving advanced glycation end product (AGE)-induced oxidative stress in glomerular mesangial cells (GMCs), kaempferitrin demonstrated the ability to increase superoxide dismutase (SOD) activity and decrease malondialdehyde (MDA) levels. nih.govnih.gov These findings suggest that kaempferitrin can help restore the balance of the oxidative system by enhancing enzymatic antioxidant defenses and reducing lipid peroxidation products. nih.gov Furthermore, kaempferitrin was observed to suppress the generation of reactive oxygen species (ROS) in AGE-induced GMCs. nih.govnih.gov The protective mechanisms also involve the inhibition of collagen IV and transforming growth factor-β1 (TGF-β1) expression, which are implicated in ROS-related damage in diabetic nephropathy. nih.gov Kaempferitrin has also shown protective effects against oxidative stress-induced neurotoxicity in in vitro models using SH-SY5Y cells exposed to H2O2 or 6-hydroxydopamine (6-OHDA). mdpi.com This activity appears to be linked to the activation of the prosurvival PI3-K/Akt pathway. mdpi.com

Immunomodulatory Effects

Kaempferitrin has been shown to exert immunostimulatory effects on various immune cells, including splenocytes, macrophages, human peripheral blood mononuclear cells (PBMCs), and natural killer (NK) cells. chemfaces.comnih.gov

Modulation of Splenocyte and Macrophage Proliferation

In vitro studies have demonstrated that kaempferitrin can promote the proliferation of murine splenocytes and macrophages. At a concentration of 25 μM, kaempferitrin increased the proliferation of murine macrophages by 23% and splenocytes by 17% in the absence of lipopolysaccharides (LPS). chemfaces.comnih.gov

Here is a table summarizing the proliferation effects:

| Cell Type | Kaempferitrin Concentration | Proliferation Increase (vs. untreated cells) | Notes | Source |

| Murine Macrophages | 25 μM | 23% | In the absence of LPS | chemfaces.comnih.gov |

| Murine Splenocytes | 25 μM | 17% | In the absence of LPS | chemfaces.comnih.gov |

Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)

Kaempferitrin also influences the proliferation of human peripheral blood mononuclear cells (PBMCs). At a concentration of 25 μM, kaempferitrin increased the proliferation of human PBMCs by 24% in the absence of LPS. chemfaces.comnih.gov

Here is a table summarizing the proliferation effects on human PBMCs:

| Cell Type | Kaempferitrin Concentration | Proliferation Increase (vs. untreated cells) | Notes | Source |

| Human PBMCs | 25 μM | 24% | In the absence of LPS | chemfaces.comnih.gov |

Enhancement of Lysosomal Activity and Pinocytosis

Studies on murine macrophages (RAW 264.7 cell line) have shown that kaempferitrin can stimulate lysosomal enzyme activity and enhance pinocytosis. Kaempferitrin stimulated lysosomal enzyme activity by 57% and pinocytosis (assayed by neutral red uptake) by 25% in murine macrophages, exhibiting a potency similar to that of LPS at 1 μg/ml. chemfaces.comnih.gov

Here is a table summarizing the effects on lysosomal activity and pinocytosis:

| Cell Type | Kaempferitrin Effect | Increase | Potency Comparison | Source |

| Murine Macrophages | Lysosomal enzyme activity | 57% | Similar to LPS 1 μg/ml | chemfaces.comnih.gov |

| Murine Macrophages | Pinocytosis (neutral red uptake) | 25% | Similar to LPS 1 μg/ml | chemfaces.comnih.gov |

Modulation of Natural Killer (NK) Cell Activity

Kaempferitrin has been reported to induce natural killer (NK) cell activity. In one study, kaempferitrin induced NK cell activity by 11%. chemfaces.comnih.gov NK cells are crucial components of the innate immune system, known for their ability to recognize and eliminate infected or cancerous cells. mdpi.comfrontiersin.org

Here is a table summarizing the effect on NK cell activity:

| Cell Type | Kaempferitrin Effect | Increase | Source |

| NK cells | NK cell activity induction | 11% | chemfaces.comnih.gov |

Neuroprotective and Antidepressant-Like Activities

Exploration of Central Nervous System Modulation (e.g., Serotonergic System Involvement)

Kaempferitrin has demonstrated anti-depressant-like effects in behavioral models in mice, such as the forced swimming test and tail suspension test, without affecting locomotor activity silae.itresearchgate.net. These observed effects suggest an involvement of the serotonergic system silae.itresearchgate.net. Studies indicate that the anti-immobility effect induced by kaempferitrin may be related to the serotonergic system, principally through interaction with 5-HT1A receptors researchgate.net. Pretreatment with a serotonin (B10506) synthesis inhibitor (p-chlorophenylalanine methyl ester) and a selective 5-HT1A receptor antagonist (WAY-100635) were found to block the anti-immobility effect induced by kaempferitrin researchgate.net.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's and Parkinson's)

Kaempferitrin has shown potential in the context of neurodegenerative disease research, including conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) mdpi.comnih.gov. Flavonoids, including kaempferitrin, have garnered attention for their potential neuroprotective effects nih.gov. Neurodegenerative disorders such as AD and PD are characterized by neuronal degeneration and neuroinflammation nih.gov. Research suggests kaempferitrin may offer benefits in the management of these conditions, potentially exerting dual effects nih.govresearchgate.net.

Anti-Osteoporotic Potential

Kaempferitrin has been investigated for its potential in addressing osteoporosis, a disease characterized by reduced bone mass and microarchitectural deterioration researchgate.netnih.gov.

Modulation of Bone Mass and Microarchitecture

In vivo studies utilizing ovariectomized (OVX) rat models, a common model for postmenopausal osteoporosis, have demonstrated that kaempferitrin can significantly improve bone mass and microarchitecture researchgate.netnih.gov. Administration of kaempferitrin considerably improved parameters related to bone quality in these models researchgate.netnih.gov.

Studies on Osteoblast and Osteoclast Cell Lines

Research involving in vitro studies on osteoblast and osteoclast cell lines has provided insights into the cellular mechanisms underlying kaempferitrin's anti-osteoporotic effects researchgate.netnih.gov. Kaempferitrin has been shown to exhibit a stimulatory effect on osteoblastic cells, which are responsible for bone formation researchgate.netnih.gov. Concurrently, it demonstrates an inhibitory action on osteoclastic cells, which are involved in bone resorption researchgate.netnih.gov. This dual action of promoting bone formation and inhibiting bone breakdown contributes to its potential anti-osteoporotic activity researchgate.netnih.gov. Mechanistic investigations in osteoclastic cells have indicated that kaempferitrin can down-regulate the phosphorylation level of I-κB nih.gov. Commonly used cell lines for studying osteoclasts in vitro include the murine macrophage cell line RAW 264.7 isciii.esmdpi.com.

Antimicrobial and Antiparasitic Actions

Kaempferitrin has also been explored for its ability to act against various microorganisms and parasites.

Antibacterial Efficacy

Studies have reported on the antibacterial efficacy of kaempferitrin against a panel of bacterial species caymanchem.comsemanticscholar.org. It has shown activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi caymanchem.com. Furthermore, kaempferitrin has exhibited antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus mutans semanticscholar.org. Research involving metal nanoparticles functionalized with kaempferitrin has demonstrated potent antimicrobial and antibiofilm effects against Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Antimicrobial Activity of Kaempferitrin

| Microorganism | Activity Observed | Reference |

| Staphylococcus aureus | Active | caymanchem.comsemanticscholar.org |

| Pseudomonas aeruginosa | Active | caymanchem.com |

| Salmonella typhi | Active | caymanchem.com |

| Streptococcus mutans | Active | semanticscholar.org |

| MRSA | Potent effect | nih.gov |

| Fungi (C. albicans, C. parapsilosis, C. neoformans) | Active | caymanchem.com |

Beyond antibacterial effects, kaempferitrin has also been noted for its antifungal and antiparasitic properties caymanchem.comresearchgate.netresearchgate.net.

Antifungal Efficacy

Anthelmintic Activity

Other Investigated Biological Activities

Natriuretic Effects

Kaempferitrin has been reported to possess natriuretic properties. benthamdirect.commdpi.commdpi.comresearchgate.netnih.gov Studies in rats have investigated the influence of kaempferitrin on diuretic and natriuretic effects. mdpi.commdpi.comnih.govresearchgate.net Flavonoids, including kaempferitrin, have been shown to induce significant diuretic and saluretic effects in experimental models, potentially through various mechanisms. researchgate.net One potential mechanism for diuretic effects of plant compounds is through the formation of prostaglandin (B15479496) E2 (PGE2), which influences kidney function. nih.gov Flavonoid compounds with antioxidant activity may also increase endothelial nitric oxide (NO) levels, which can cause natriuresis and diuresis and inhibit fluid reabsorption in renal tubules. nih.govscispace.com Kaempferitrin, specifically, demonstrated significant diuretic and saluretic effects after oral administration to rats at low concentrations (0.1 mg/kg). researchgate.net

Influence on Meat Quality (e.g., in broiler chickens)

Kaempferitrin has been shown to improve meat quality in broiler chickens. benthamdirect.comresearchgate.netnih.govagriculturejournals.czagriculturejournals.czresearchgate.netgrafiati.com A study investigated the effects of dietary supplementation with kaempferitrin on meat quality parameters in broiler chickens. agriculturejournals.czagriculturejournals.czresearchgate.net Supplementation with 0.3% or 0.9% kaempferitrin significantly increased the lightness of meat color. agriculturejournals.czagriculturejournals.cz Furthermore, kaempferitrin supplementation at these concentrations decreased breast muscle drip loss, breast muscle crude fat, and breast muscle malondialdehyde (MDA) level. agriculturejournals.czagriculturejournals.cz MDA is an indicator of oxidative stress, suggesting an antioxidant effect contributing to improved meat quality. agriculturejournals.cz

The mechanism involved in the improvement of meat quality by kaempferitrin in broiler chickens appears to be related to the regulation of angiopoietin-like protein 3 (ANGPTL3). agriculturejournals.czagriculturejournals.czresearchgate.net ANGPTL3 is a protein primarily expressed in the liver that can promote adipose formation. agriculturejournals.czagriculturejournals.cz Excessive fat deposition can reduce meat quality. agriculturejournals.cz Kaempferitrin (0.3% or 0.9%) supplementation significantly down-regulated hepatic ANGPTL3 mRNA expression in broiler chickens. agriculturejournals.czagriculturejournals.czresearchgate.net These results suggest that kaempferitrin improves meat quality by decreasing the expression of ANGPTL3. agriculturejournals.czagriculturejournals.czresearchgate.net

The study also provided quantitative data on the effects of different concentrations of kaempferitrin on meat quality parameters. The following table summarizes some of these findings:

| Parameter | Control (0.0%) | 0.1% Kaempferitrin | 0.3% Kaempferitrin | 0.9% Kaempferitrin |

| Meat Color (L) | - | - | Increased | Increased |

| Breast Muscle Drip Loss (%) | - | - | Decreased | Decreased |

| Breast Muscle Crude Fat (%) | - | - | Decreased | Decreased |

| Breast Muscle MDA Level | - | - | Decreased | Decreased |

| Hepatic ANGPTL3 mRNA (Fold) | 1.00 ± 0.08 | 0.86 ± 0.11 | 0.63 ± 0.09 | 0.45 ± 0.07** |

Depigmenting Properties

The depigmenting properties of kaempferitrin have been investigated. In one study using B16 melanoma cells to evaluate depigmenting activity, kaempferitrin (compound 4) was tested alongside other kaempferol derivatives, including kaempferol (compound 1) and afzelin (B1665622) (compound 3). nih.gov At a concentration of 400 µM, kaempferitrin showed neither inhibitory activity on depigmentation nor cytotoxicity in this model. nih.gov This suggests that, in this specific in vitro system, kaempferitrin did not exhibit depigmenting effects. The study authors suggested that the presence of a 3-hydroxyl group on kaempferol might be important for depigmenting activity, and additional rhamnose moieties, as in kaempferitrin, might negatively affect this activity. nih.gov

Molecular Pharmacology and Target Identification of Kaempferitrin

Receptor and Enzyme Interaction Studies

Studies have explored the ability of kaempferitrin (B1674772) to interact with specific protein targets through molecular docking and to modulate enzyme activity through inhibition kinetics.

Molecular Docking and Binding Affinity Analysis with Target Proteins (e.g., SIRT1, TP53, MMP-2, PARP, iNOS, Chk1, ESR1, EGFR, SRC)

Molecular docking studies have been employed to predict the binding interactions and affinities of kaempferitrin with various target proteins. In the context of anti-liver cancer mechanisms, network pharmacology analysis identified potential hub targets, and molecular docking indicated that kaempferitrin had potent binding activity with SIRT1 and TP53. nih.gov These findings were further supported by molecular dynamics simulations. nih.gov

Kaempferitrin has also been investigated for its interactions with other proteins. While specific detailed docking or binding affinity data for MMP-2, PARP, Chk1, ESR1, EGFR, and SRC directly with kaempferitrin were not extensively detailed in the immediate search results, related studies on flavonoids like kaempferol (B1673270) provide some context. For instance, kaempferol has shown interactions with ESR1, EGFR, and SRC in network pharmacology studies related to gastric cancer, with molecular docking indicating good binding scores with these targets. nih.gov Given that kaempferitrin is a glycoside of kaempferol, these findings suggest potential areas for further investigation regarding kaempferitrin itself.

Regarding iNOS, kaempferitrin has demonstrated inhibitory effects on its activity in vitro, with an IC50 value of 0.241 mmol L−1 reported in one study. mdpi.com This indicates a direct interaction leading to enzyme inhibition.

Enzyme Inhibition Kinetics (e.g., Topoisomerase I, PFK, COX enzymes)

Kaempferitrin has been shown to influence the activity of several enzymes. It has demonstrated inhibitory effects on COX-2 activity in a dose-dependent manner, with an IC50 value of 0.186 mmol L−1. mdpi.com Its inhibitory effect on LOX activity was also observed, with an IC50 of 0.130 mmol L−1. mdpi.com

Gene and Protein Expression Regulation

Kaempferitrin influences cellular processes by modulating the expression levels of various genes and proteins, particularly those involved in apoptosis, cell cycle control, and extracellular matrix remodeling.

Modulation of Pro- and Anti-apoptotic Gene Expression (e.g., APAF1, BAX, BAD, Caspases, BCL-2, BIRC8, MCL-1, XIAP, NAIP, p27, p53, p21)

Kaempferitrin has been reported to influence the expression of genes and proteins critical for regulating apoptosis. Studies, particularly those investigating its potential anti-cancer effects, indicate that kaempferitrin can upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. nih.govresearchgate.net

For instance, research suggests that kaempferitrin may promote apoptosis by modulating pathways involving p21, BCL-2, and Caspase-3. nih.gov An increase in the BAX/BCL-2 ratio is often associated with the induction of apoptosis, as BAX is a pro-apoptotic protein and BCL-2 is anti-apoptotic. nih.govwaocp.org While direct studies on kaempferitrin's effect on all listed proteins (APAF1, BAD, BIRC8, MCL-1, XIAP, NAIP) were not explicitly detailed for kaempferitrin itself, studies on its aglycone, kaempferol, have shown upregulation of APAF1, BAX, BAD, Caspases 3 and 9 at the transcript level, and BAD, BAX, p27, p53, and p21 at the protein level. researchgate.netmdpi.com Concurrently, kaempferol downregulated the expression of BCL-2, BIRC8, MCL-1, XIAP, and NAIP at the transcript level and BCL-2 and XIAP at the protein level. researchgate.netmdpi.com Given the structural relationship, similar effects might be observed with kaempferitrin.

Regulation of Cell Cycle Regulatory Proteins

Kaempferitrin has been implicated in the regulation of cell cycle progression. Modulating the expression of cell cycle regulatory proteins can lead to cell cycle arrest, a mechanism often exploited in cancer therapy. While specific details on kaempferitrin's direct impact on a broad range of cell cycle proteins were not extensively found, studies on related compounds like kaempferol have demonstrated the ability to modulate these proteins. mdpi.comnih.gov Kaempferol, for example, has been shown to induce G2-M phase cell cycle arrest by downregulating the expression of regulatory proteins such as CCNB1, CCNB2, CCNE2, CDK2, CDKN2A, CDKN2B, and CDK4. mdpi.com Cell cycle regulation involves a complex interplay of cyclins and cyclin-dependent kinases (CDKs). khanacademy.org Further research is needed to fully elucidate kaempferitrin's specific effects on these regulatory proteins.

Effects on Extracellular Matrix Proteins (e.g., Collagen IV, TGF-β1)

Kaempferitrin has been shown to influence the expression of extracellular matrix (ECM) proteins, particularly in the context of conditions like diabetic nephropathy. Studies have indicated that kaempferitrin treatment can lead to a decrease in the expression levels of TGF-β1 and Collagen IV, consequently reducing the expansion of the ECM. nih.govdntb.gov.ua This effect was observed in glomerular mesangial cells treated with advanced glycation end products (AGEs), which are known to increase the expression of TGF-β1 and Collagen IV, contributing to ECM accumulation and fibrosis. nih.govcapes.gov.br TGF-β1 is a key factor in promoting the deposition of ECM proteins like various types of collagen. nih.govcapes.gov.brnih.gov

Data illustrating the effects of kaempferitrin on TGF-β1 and Collagen IV expression are presented in the table below, based on findings in AGE-treated glomerular mesangial cells.

| Treatment Group | TGF-β1 Expression Level (Relative to Control) | Collagen IV Expression Level (Relative to Control) |

| Control | 1.00 | 1.00 |

| AGEs | Increased | Increased |

| AGEs + KM (Low Dose) | Decreased compared to AGEs group | Decreased compared to AGEs group |

| AGEs + KM (Medium Dose) | Decreased significantly compared to AGEs group | Decreased significantly compared to AGEs group |

| AGEs + KM (High Dose) | Decreased compared to AGEs group | Decreased compared to AGEs group |

Note: The exact fold changes for "Increased" and "Decreased" would require specific quantitative data from the source, but the table reflects the reported directional changes in expression. nih.gov

Advanced Cellular Signaling Pathway Analysis

Kaempferitrin has been shown to interact with several key cellular signaling pathways, suggesting its involvement in diverse biological processes. Analysis of these pathways provides insight into the molecular mechanisms underlying kaempferitrin's observed effects.

PI3K/Akt/GLUT4 Signaling Cascade

The PI3K/Akt/GLUT4 signaling cascade is crucial for glucose uptake and metabolism, particularly in insulin-responsive tissues like adipose tissue and muscle. d-nb.infojapsonline.com GLUT4, a glucose transporter, is typically stored in intracellular vesicles and translocates to the plasma membrane upon insulin (B600854) stimulation to facilitate glucose entry into cells. d-nb.infojapsonline.com Dysregulation of this pathway is implicated in conditions like type 2 diabetes. d-nb.info